molecular formula C21H32N2O2 B2661718 (4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone CAS No. 2310100-23-1

(4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone

Cat. No. B2661718
CAS RN: 2310100-23-1
M. Wt: 344.499
InChI Key: XIPOSASSADEOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone” is a versatile chemical compound used in scientific research. Its unique structure allows for diverse applications, from drug discovery to materials science. The compound has a molecular formula of C23H27NO2 .


Molecular Structure Analysis

The molecular structure of this compound includes a tert-butyl group attached to a phenyl ring, which is further connected to a piperidin-1-yl methanone group via a methoxypyrrolidin-1-yl group . The molecular formula is C23H27NO2, with an average mass of 349.466 Da and a monoisotopic mass of 349.204193 Da .


Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 507.9±50.0 °C at 760 mmHg, and a flash point of 211.9±22.5 °C . It has 3 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds . The compound also has an ACD/LogP value of 4.01, indicating its lipophilicity .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (4-(Tert-butyl)phenyl)(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone:

Neuroprotective Agents

Studies have shown that derivatives of this compound can act as neuroprotective agents. They may help in preventing or slowing down the progression of neurodegenerative diseases like Alzheimer’s and Parkinson’s by inhibiting the aggregation of amyloid-beta peptides and protecting neuronal cells from oxidative stress .

Anti-inflammatory Properties

The compound exhibits significant anti-inflammatory properties. It has been tested in vitro for its ability to inhibit the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). This makes it a promising candidate for the treatment of inflammatory diseases .

Organic Field-Effect Transistors (OFETs)

In the field of materials science, this compound is being investigated for its use in organic field-effect transistors (OFETs). Its molecular structure allows for efficient charge transport, making it suitable for flexible electronic devices. Research has demonstrated its potential in creating high-performance, stable OFETs .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes. For example, it has shown inhibitory activity against acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This property is particularly relevant for the treatment of diseases like Alzheimer’s, where acetylcholine levels are reduced .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with various biological targets. These studies help in predicting its efficacy and potential side effects, guiding further drug development and optimization .

properties

IUPAC Name

(4-tert-butylphenyl)-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O2/c1-21(2,3)17-7-5-16(6-8-17)20(24)22-12-9-18(10-13-22)23-14-11-19(15-23)25-4/h5-8,18-19H,9-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPOSASSADEOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.